![molecular formula C19H17N3O4S B2772759 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034287-49-3](/img/structure/B2772759.png)

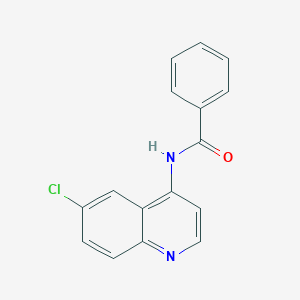

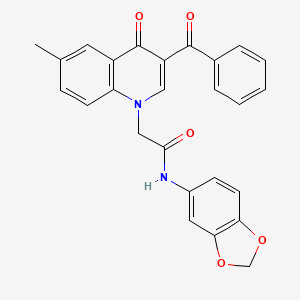

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . Another method involves the use of 2,3-dihydroxybenzoic acid as an initial material .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation .Scientific Research Applications

Antioxidant and Antimicrobial Activities

Research by Bassyouni et al. (2012) explores the synthesis and evaluation of antioxidant and antimicrobial activities of a series of derivatives, including discussions on the quantitative structure–activity relationships and molecular docking. This study provides insights into how modifications in the molecular structure can influence the biological activities of similar compounds, potentially guiding research on the compound of interest (Bassyouni et al., 2012).

In Silico Drug-likeness and Microbial Investigation

Pandya et al. (2019) have synthesized and characterized a library of compounds for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This study could serve as a model for assessing the drug-likeness properties and microbial investigation of the compound , providing a comprehensive approach to evaluate its potential as a therapeutic agent (Pandya et al., 2019).

Inhibitory Activity Against B-Raf Kinase

Yang et al. (2012) report on the synthesis, evaluation, and QSAR studies of novel derivatives as inhibitors of B-Raf kinase, highlighting the importance of structural elements in bioactivity. The findings from this research could be extrapolated to study the potential of the compound as a kinase inhibitor, which is a critical area of research in cancer therapeutics (Yang et al., 2012).

Anticonvulsant Agents

Malik and Khan (2014) focused on the synthesis of a series of compounds as sodium channel blockers and anticonvulsant agents. The methodology and results of this study provide a useful reference for exploring the neurological activity of similar compounds, including potential anticonvulsant properties (Malik & Khan, 2014).

Directed Metalation Synthesis

Pradhan and De (2005) discuss the synthesis of functionalized benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones, illustrating the utility of directed metalation in creating complex heterocyclic compounds. This technique could be relevant for the synthesis and functionalization of the compound , potentially opening new pathways for its application in material science or drug development (Pradhan & De, 2005).

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-19(15-11-24-13-4-1-2-5-14(13)25-15)22-8-7-12(10-22)17-20-18(26-21-17)16-6-3-9-27-16/h1-6,9,12,15H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZJBPSYYWLLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)

![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)

![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)

![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772684.png)

![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2772694.png)

![2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2772695.png)

![3-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2772696.png)